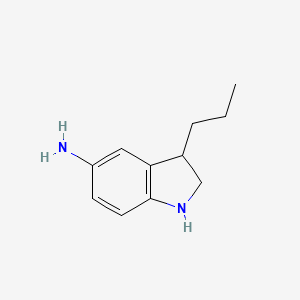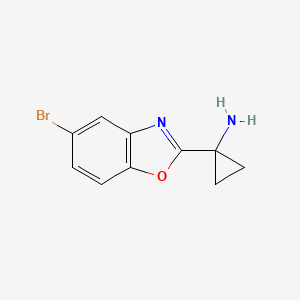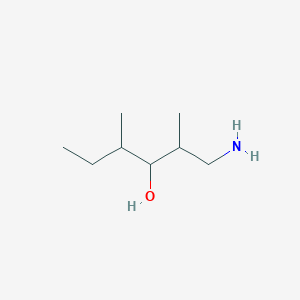
1-Amino-2,4-dimethylhexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2,4-dimethylhexan-3-ol is an organic compound with the molecular formula C8H19NO It is a secondary alcohol and an amine, which means it contains both a hydroxyl (-OH) group and an amino (-NH2) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2,4-dimethylhexan-3-ol can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylhexan-3-one with ammonia or an amine under reducing conditions. This reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H2) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2,4-dimethylhexan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dimethylhexan-3-one or 2,4-dimethylhexanal.
Reduction: Formation of various secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-2,4-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-Amino-2,4-dimethylhexan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-2,5-dimethylhexan-2-ol: Similar structure but with a different position of the hydroxyl group.
2-Amino-2-methylpropan-1-ol: A smaller molecule with similar functional groups.
3-Amino-2,4-dimethylpentan-1-ol: Another compound with a similar backbone but different functional group positions.
Uniqueness
1-Amino-2,4-dimethylhexan-3-ol is unique due to its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity. Its combination of a secondary alcohol and an amine makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H19NO |
|---|---|
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
1-amino-2,4-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-6(2)8(10)7(3)5-9/h6-8,10H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
WSSVCXFYLRWUHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(C)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13201271.png)
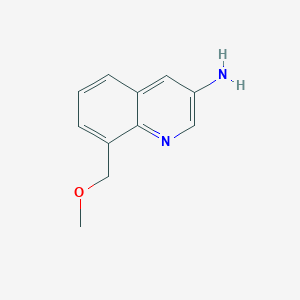
![4',4'-Difluoro-6-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13201285.png)
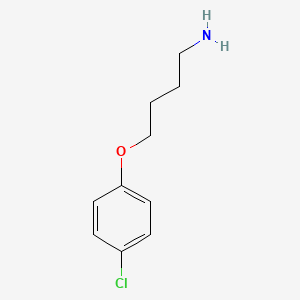
![3-Methoxy-4-[(2-methylpropoxy)methyl]aniline](/img/structure/B13201295.png)
![2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal](/img/structure/B13201307.png)

![Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13201321.png)
![(1S)-11-(3-Aminopropanoyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B13201325.png)
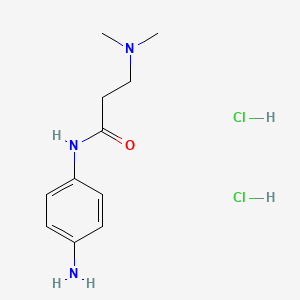
![2-{[1-(Bromomethyl)cyclopropyl]methyl}-3-chlorothiophene](/img/structure/B13201333.png)
